9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
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Overview
Description
9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole is a compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group in the benzyl moiety enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole typically involves the reaction of 2-amino-1-dialkylaminoalkylbenzimidazoles with 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone or 1-bromo-3,3,3-trifluoroacetone . The reaction proceeds through quaternization followed by cyclization to form the desired imidazo[1,2-a]benzimidazole structure . The reaction conditions often include heating the reagents in a solvent such as acetone to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its analgesic, antiplatelet, and antithrombotic activities.
Mechanism of Action
The mechanism of action of 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. The compound has been shown to exhibit κ-opioid agonistic activity, which contributes to its analgesic properties . It also inhibits enzymes such as glycogen phosphorylase and dipeptidyl peptidase-4, which are involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-trifluoromethylphenyl)-imidazo[1,2-a]benzimidazoles
- 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles
Uniqueness
The presence of the trifluoromethyl group in 9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole enhances its pharmacological properties, making it more potent compared to similar compounds without this group . This structural feature contributes to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H14F3N3 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H14F3N3/c18-17(19,20)13-7-5-12(6-8-13)11-23-15-4-2-1-3-14(15)22-10-9-21-16(22)23/h1-8H,9-11H2 |
InChI Key |
WJFFCDWBNBAZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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